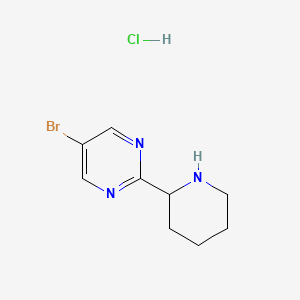

5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-2-piperidin-2-ylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3.ClH/c10-7-5-12-9(13-6-7)8-3-1-2-4-11-8;/h5-6,8,11H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHOCTXTPRCDJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=C(C=N2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride typically involves the reaction of 5-bromopyrimidine with piperidine under specific conditions. One common method includes the nucleophilic substitution reaction where 5-bromopyrimidine is reacted with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride can be substituted with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Catalysts: Palladium-based catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride serves as an important building block in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their therapeutic effects against multiple diseases, including cancer and fibrosis. The compound's ability to inhibit specific biological pathways makes it a candidate for developing targeted therapies.

Case Study: Anti-Fibrotic Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit anti-fibrotic properties. For instance, a study synthesized novel pyrimidine derivatives and evaluated their effects on hepatic stellate cells (HSC-T6). Compounds derived from similar structures demonstrated significant inhibition of collagen expression, suggesting potential applications in treating fibrotic diseases .

Synthesis of Novel Compounds

Synthetic Routes

The synthesis of this compound involves multiple steps, including bromination and coupling reactions. A notable method includes the use of 2-methylpyrimidine as a starting material, followed by bromination and subsequent reactions to yield the target compound . This synthetic versatility allows for the generation of various derivatives with tailored biological activities.

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Bromination | Bromine, Acetic Acid |

| 2 | Coupling | Piperidine Derivatives |

| 3 | Hydrogenation | Catalytic Hydrogenation |

In Vitro Testing

Compounds based on this compound have been subjected to various biological assays to evaluate their efficacy. For example, MTT assays have been employed to assess cell proliferation and viability in the presence of these compounds, revealing promising results against certain cancer cell lines .

Mechanistic Insights

Research indicates that these compounds may activate specific signaling pathways, such as AMPK signaling, which is crucial for metabolic regulation and has implications for cancer therapy . The interaction of these compounds with cellular targets is an area of ongoing investigation.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the piperidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine/Pyrimidine Core

Table 1: Key Structural and Physicochemical Differences

Solubility and Bioavailability

- Piperidine vs. Piperazine Derivatives :

Piperazine-containing analogs (e.g., 5-bromo-2-(piperazin-1-yl)pyrimidine HCl) exhibit higher aqueous solubility due to the additional nitrogen, which facilitates hydrogen bonding . In contrast, the piperidin-2-yl analog has moderate solubility, relying on the hydrochloride counterion for dissolution .

Pharmacological Activity

- Target Binding :

Piperidine and pyrrolidine substituents influence binding to enzymes like kinases or GPCRs. For example, pyrrolidin-2-yl analogs (e.g., 5-bromo-2-(pyrrolidin-2-yl)pyrimidine HCl) may exhibit tighter binding to compact active sites due to their smaller ring size . - Toxicity : Brominated pyridines with thiazolidine groups (e.g., 3-(2-(5-bromo-2-pyridyloxy)ethyl)thiazolidine HCl) show high toxicity (LD₅₀: 150 mg/kg, intraperitoneal in mice), emphasizing the impact of substituents on safety .

Biological Activity

5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of the compound's biological activity.

- Molecular Formula: C10H12BrN3.HCl

- Molecular Weight: 276.59 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound has shown potential as an inhibitor of specific kinases, which play crucial roles in cancer cell proliferation and survival.

Biological Activities

-

Anticancer Activity

- Cell Line Studies: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 20 to 50 µM against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines, suggesting its potential as an anticancer agent .

- Mechanistic Insights: The compound induces apoptosis in cancer cells, characterized by increased levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside a decrease in anti-apoptotic Bcl-2 levels . Flow cytometry analyses have shown alterations in cell cycle distribution, with an increase in the G0-G1 phase and a decrease in the S phase following treatment .

- Antimicrobial Activity

- Inhibition of Kinases

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HepG2 | 25 | Induction of apoptosis |

| Anticancer | MCF7 | 30 | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | 15 | Inhibition of cell wall synthesis |

| Kinase Inhibition | EGFR | 45 | Competitive inhibition |

Q & A

Q. What are the recommended methods for synthesizing 5-Bromo-2-(piperidin-2-yl)pyrimidine hydrochloride with high purity?

Methodological Answer: Synthesis optimization should employ Design of Experiments (DOE) principles to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example:

- Key Parameters : Reaction time (6–24 hrs), temperature (60–120°C), and stoichiometric ratios of precursors (e.g., bromopyrimidine derivatives and piperidine analogs).

- Analytical Validation : Use HPLC or LC-MS to monitor intermediate formation and final purity (>98%) .

- Reference : DOE methodologies in chemical technology reduce trial-and-error approaches by 40–60% .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage : Store in sealed, moisture-proof containers at 2–8°C in a dry environment to prevent hydrolysis or degradation .

- Safety Protocols : Follow institutional Chemical Hygiene Plans (e.g., PPE, fume hoods) and adhere to hazard classifications (e.g., acute toxicity) outlined in safety data sheets .

- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions to establish shelf-life .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

- Structural Confirmation : Use / NMR to verify substituent positions (e.g., bromine at C5, piperidinyl group at C2) .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into the design of reactions involving this compound?

Methodological Answer:

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates, predicting regioselectivity in cross-coupling reactions .

- Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal catalysts (e.g., Pd/Cu systems) and solvent effects (e.g., DMF vs. THF) .

- Case Study : ICReDD’s hybrid computational-experimental workflows reduced reaction optimization time by 50% in analogous heterocyclic systems .

Q. What strategies resolve contradictions in catalytic activity data observed in different solvent systems?

Methodological Answer:

- Controlled Variable Analysis : Isolate solvent parameters (polarity, dielectric constant) using a solvent library (e.g., DMSO, MeCN, toluene) to correlate with reaction yields .

- In Situ Spectroscopy : Monitor reaction kinetics via FTIR or Raman to detect solvent-coordinated intermediates that alter catalytic pathways .

- Statistical Validation : Apply ANOVA to distinguish significant solvent effects from experimental noise (p < 0.05) .

Q. How do structural modifications at the pyrimidine ring affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Systematic Substitution Studies : Replace bromine with other halogens (Cl, I) or functional groups (e.g., -NH, -OMe) to evaluate electronic effects on Suzuki-Miyaura coupling efficiency .

- Kinetic Profiling : Use stopped-flow UV-Vis to measure reaction rates and identify steric hindrance from bulky substituents (e.g., piperidinyl vs. morpholinyl groups) .

- Theoretical Insights : Frontier Molecular Orbital (FMO) analysis predicts electron-deficient pyrimidines enhance oxidative addition with Pd(0) catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.